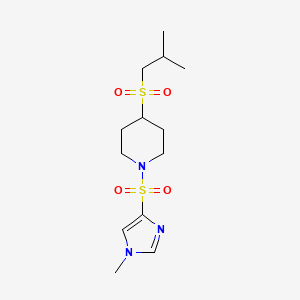
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
描述
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups: an isobutylsulfonyl moiety at the 4-position and a 1-methyl-1H-imidazol-4-ylsulfonyl group at the 1-position.
属性
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPRTJUADAVJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound often employs high-efficiency catalytic processes to ensure yield and purity. Conditions such as controlled temperature, pressure, and pH levels are crucial to optimizing the reactions.
化学反应分析
Types of Reactions
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), yielding sulfone derivatives.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfinyl or thiol groups.
Major Products
The primary products from these reactions depend on the reaction conditions and reagents used. For example, oxidation may lead to more highly oxidized sulfone structures, while reduction can produce sulfide derivatives.
科学研究应用
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine has broad applications in multiple disciplines:
Chemistry: : It serves as a versatile intermediate in organic synthesis.
Biology: : This compound can be used in studying sulfonyl group interactions with biological macromolecules.
Medicine: : It is investigated for potential pharmacological effects, particularly in relation to enzyme inhibition.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action for 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves the interaction with specific molecular targets through its sulfonyl groups. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biological pathways.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine, we compare it with structurally related sulfonated piperidine derivatives and heterocyclic sulfonamides. Key compounds and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Sulfonated Piperidine Derivatives
Key Observations:
Sulfonyl Group Diversity : The target compound uniquely combines an aliphatic (isobutyl) and heteroaromatic (imidazole) sulfonyl group, whereas analogs like those in predominantly feature aryl-sulfonyl or alkyl-sulfonyl substitutions. This dual functionality may improve binding selectivity in enzyme-active sites.
Heterocyclic Influence : The 1-methylimidazole sulfonyl group in the target compound is structurally analogous to Compound 24 , which demonstrated a molecular weight consistency (436 calculated vs. 437 experimental). This suggests that imidazole sulfonates exhibit stable synthetic reproducibility.
生物活性
The compound 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃O₄S₂
- Molecular Weight : 305.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the imidazole moiety is significant, as it is known to facilitate interactions through hydrogen bonding and electrostatic interactions with target proteins.
Potential Mechanisms:
- Opioid Receptor Modulation : Similar compounds have shown selective agonistic activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects .
- Inhibition of Glycine Transporters : Research indicates that related sulfonamide analogues can inhibit glycine transporters, which are crucial in neurotransmission and may influence mood regulation .
Pharmacological Effects
The biological activity of this compound includes:
- Anxiolytic Effects : Animal studies have demonstrated that compounds with similar structures exhibit anxiolytic properties in models such as the mouse tail suspension test.
- Antidepressant Activity : In vivo evaluations have indicated that these compounds may produce antidepressant-like effects by modulating neurotransmitter systems .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


